molecular formula C13H14N2O3S B2904817 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide CAS No. 892850-75-8

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B2904817
CAS No.: 892850-75-8
M. Wt: 278.33
InChI Key: RNHWFGQFTHUSHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide”. More research is needed in this area .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been evaluated for their anticancer activity. For instance, novel 4-thiazolidinones containing benzothiazole moieties have shown antitumor screening results, indicating that some compounds exhibit anticancer activity on a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, certain benzothiazole sulfonamide derivatives have been synthesized and shown significant in vivo antidiabetic activity, suggesting a potential mechanism involving inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme (Moreno-Díaz et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application as corrosion inhibitors. For example, two benzothiazole derivatives were synthesized and demonstrated to have a significant inhibitory effect against steel corrosion in a 1 M HCl solution, outperforming previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

Synthesis and Material Science Applications

In the field of material science, benzothiazole derivatives have been explored for their luminescent properties. A study on three benzothiazole derivatives highlighted their potential in creating white-light emitting devices through a flexible and simple fabrication process, making them suitable for applications in organic materials and light-emitting diodes (Lu et al., 2017).

Safety and Hazards

Safety information for similar compounds indicates that they should be stored in a dark place, under an inert atmosphere, at room temperature . They may pose certain hazards and appropriate safety measures should be taken while handling them .

Future Directions

The future directions for the study of “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of their potential applications in various fields .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-3-12(16)15-13-14-8-6-9-10(7-11(8)19-13)18-5-4-17-9/h6-7H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWFGQFTHUSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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